Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 3-Iodo-2-methoxypyridine
Introduction: The Strategic Importance of 3-Iodo-2-methoxypyridine in Modern Synthesis
In the landscape of contemporary chemical synthesis, certain building blocks distinguish themselves through their exceptional versatility and strategic importance. 3-Iodo-2-methoxypyridine, identified by the CAS number 112197-15-6 , is a prime example of such a molecule.[1][2][3][4][5] This technical guide provides an in-depth analysis of 3-Iodo-2-methoxypyridine, offering insights into its properties, synthesis, and diverse applications for researchers, scientists, and professionals in drug development and materials science.
The unique chemical architecture of 3-Iodo-2-methoxypyridine, which features a pyridine ring substituted with an iodine atom at the 3-position and a methoxy group at the 2-position, makes it a highly valuable intermediate. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular frameworks.[1][6] Simultaneously, the methoxy group influences the electronic properties of the pyridine ring and contributes to the solubility and stability of the molecule, which are critical attributes in medicinal chemistry.[6]
This guide will delve into the fundamental characteristics of 3-Iodo-2-methoxypyridine, provide a detailed synthetic protocol, explore its wide-ranging applications, and outline essential safety and handling procedures.
Physicochemical Properties and Characterization
The utility of 3-Iodo-2-methoxypyridine in various synthetic applications is underpinned by its distinct physicochemical properties. A summary of these properties is presented in the table below.
| Property | Value |
| CAS Number | 112197-15-6 |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol [3][4][6] |
| Appearance | Light yellow to yellow liquid[6] |
| Density | 1.831 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.618[3] |
| Storage Temperature | 2-8 °C[3][6] |
The combination of the iodo and methoxy functional groups on the pyridine core imparts a unique reactivity profile to the molecule. The iodine atom, being an excellent leaving group, makes the 3-position of the pyridine ring susceptible to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This reactivity is fundamental to its role as a versatile building block in the synthesis of complex organic molecules.[6]
Synthesis of 3-Iodo-2-methoxypyridine: A Step-by-Step Protocol
The regioselective synthesis of 3-Iodo-2-methoxypyridine is a well-established process, typically starting from 2-methoxypyridine. The following protocol details a common and efficient method for its preparation.[2][7]
Experimental Protocol
Materials:
-
2-methoxypyridine
-
2,2,6,6-tetramethylpiperidine (TMP)
-
n-butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂) or a pre-formed complex like ZnCl₂·TMEDA
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Heptane
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Lithiating Agent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine in anhydrous THF. Cool the solution to 0 °C in an ice bath. To this stirred solution, add n-butyllithium in hexanes dropwise. Allow the mixture to stir at 0 °C for a few minutes to form lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
-
Formation of the Zincate Complex: To the freshly prepared LiTMP solution, add solid zinc chloride or a solution of a ZnCl₂ complex (like ZnCl₂·TMEDA) while maintaining the temperature at 0 °C. Stir the mixture for approximately 15-30 minutes. This in situ generation of a lithium zincate base is crucial for the subsequent regioselective deprotonation.
-
Deprotonation of 2-Methoxypyridine: To the zincate solution, add 2-methoxypyridine dropwise at 0-10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. This step results in the regioselective deprotonation at the 3-position of the pyridine ring.
-
Iodination: Cool the reaction mixture back to 0 °C and add a solution of iodine in THF. Continue stirring for about 1 hour. The iodine will quench the organometallic intermediate, leading to the formation of 3-Iodo-2-methoxypyridine.
-
Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of the excess iodine disappears and the solution becomes colorless. Extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography using a heptane:DCM gradient to afford 3-Iodo-2-methoxypyridine as a colorless to light yellow oil.[2][7]
Causality Behind Experimental Choices
-
Choice of Base: The use of a lithium zincate base, generated from LiTMP and ZnCl₂, is critical for achieving high regioselectivity. LiTMP alone can lead to a mixture of products or dimerization. The zincate complex directs the deprotonation specifically to the 3-position, which is the most acidic C-H bond adjacent to the methoxy group.
-
Inert Atmosphere: The organometallic intermediates formed during the reaction are highly sensitive to air and moisture. Therefore, maintaining an inert atmosphere throughout the synthesis is essential to prevent quenching of the intermediates and ensure a high yield.
-
Quenching with Iodine: Iodine is an effective electrophile for trapping the organometallic intermediate, leading to the clean formation of the C-I bond.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Iodo-2-methoxypyridine.
Applications in Research and Development
3-Iodo-2-methoxypyridine is a versatile building block with significant applications across various scientific disciplines.[6]
Pharmaceutical Development
In the pharmaceutical industry, 3-Iodo-2-methoxypyridine serves as a crucial intermediate in the synthesis of a wide range of potential drug candidates.[1] Its ability to participate in cross-coupling reactions makes it an indispensable tool for drug discovery, allowing for the construction of diverse molecular libraries.[1] It has been utilized in the synthesis of molecules targeting neurological disorders and potential anti-cancer agents.[1][6]
Agrochemical Chemistry
The impact of 3-Iodo-2-methoxypyridine extends to the agrochemical sector, where it is a key component in the creation of advanced pesticides and herbicides.[1][6] Its incorporation into agrochemical formulations can enhance their efficacy, contributing to improved crop yields and protection.[1][6]
Materials Science
In materials science, this compound finds applications in the synthesis of novel materials, including polymers and coatings.[6] The introduction of the methoxypyridine moiety can impart desirable properties such as improved chemical resistance and durability to the resulting materials.[6]
Biochemical Research
Researchers in biochemistry utilize 3-Iodo-2-methoxypyridine in studies related to enzyme inhibition and receptor binding.[6] Its structure can be elaborated to create specific probes and inhibitors, providing valuable insights into biological processes and potential therapeutic targets.[6]
Applications Overview Diagram
Caption: Key application areas of 3-Iodo-2-methoxypyridine.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling 3-Iodo-2-methoxypyridine.
Hazard Identification
3-Iodo-2-methoxypyridine is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) [3]
-
Skin Irritation (Category 2) [3]
-
Serious Eye Damage (Category 1) [3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [3]
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[8] |
| H315 | Causes skin irritation.[8] |
| H318 | Causes serious eye damage.[8] |
| H335 | May cause respiratory irritation.[8] |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8°C.[3][6][9] Keep away from incompatible materials such as strong oxidizing agents and bases.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Conclusion
3-Iodo-2-methoxypyridine is a strategically important and versatile chemical intermediate. Its unique structural features, particularly the reactive iodine atom and the modulating methoxy group, make it an invaluable tool for synthetic chemists in academia and industry. From the development of life-saving pharmaceuticals to the creation of advanced materials and agrochemicals, the applications of this compound are both broad and impactful. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Iodo-2-methoxypyridine | 112197-15-6 [chemicalbook.com]
- 3. 3-碘-2-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 3-Iodo-2-methoxypyridine - FUJIFILM Wako Chemicals [bioscience.co.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Iodo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
